[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate
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Overview
Description
“[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C21H24N2O10 . It is a complex organic molecule that may have potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H24N2O10 . It contains acetamido, diacetyloxy, benzoxazol, and oxan groups, which contribute to its complex structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 464.42266 . Other properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Antibacterial Synthesis
Compounds featuring acetamido groups and complex oxy substituents have been explored for their antibacterial properties. For instance, 2-oxaisocephems with specific substituents demonstrated potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings underscore the potential of structurally complex acetates in developing new antibacterial agents (Tsubouchi et al., 1994).
Modification of Sialic Acids
Research on the modification of sialic acids, which share a common backbone with the compound , reveals the synthesis of derivatives with significant biological applications. For example, N-acetyl-9-deoxy-9-fluoroneuraminic acid was synthesized through modifications at C-9, showing activity as inhibitors of growth in certain cancer cell lines (Sharma et al., 1988).
Anti-inflammatory and Antimicrobial Activities
Compounds containing benzoxazolinones, related to the benzoxazolyl moiety in your compound, have been synthesized and evaluated for their analgesic-anti-inflammatory and antimicrobial activities. This research indicates the therapeutic potential of these compounds in medical applications, highlighting the diverse biological activities that structurally complex molecules can exhibit (Salgın-Gökşen et al., 2007).
Molecular Docking Studies
Furthermore, molecular docking studies of novel compounds, including those with acetamido groups, have provided insights into their potential anti-inflammatory properties by revealing their binding affinity towards human serum albumin (HSA). These studies play a crucial role in understanding the mechanism of action of new therapeutic agents and guiding the design of molecules with enhanced biological activities (Nikalje et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O10/c1-10(24)22-17-19(30-13(4)27)18(29-12(3)26)16(9-28-11(2)25)31-20(17)33-21-23-14-7-5-6-8-15(14)32-21/h5-8,16-20H,9H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAOARWQIVTGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=NC3=CC=CC=C3O2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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